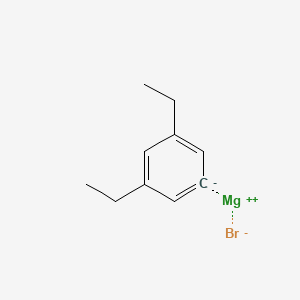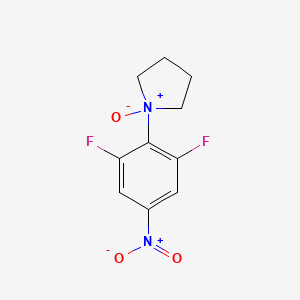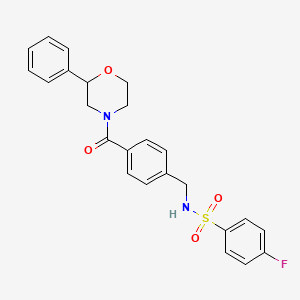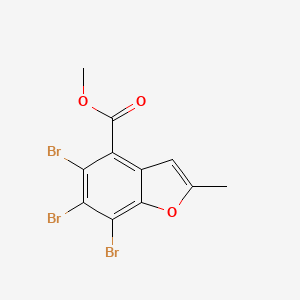![molecular formula C21H13Cl3N2O4 B12635096 (3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「(3aS,4R,4aS,7aR,8R,8aS)-6-(4-クロロフェニル)-3-(2,4-ジクロロフェニル)-4a,7a,8,8a-テトラヒドロ-3aH-4,8-エポキシ[1,2]オキサゾロ[4,5-f]イソインドール-5,7(4H,6H)-ジオン」は、複数のキラル中心と独特の構造フレームワークを特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成は、通常、オキサゾロ[4,5-f]イソインドールコアの形成、それに続くクロロフェニル基とジクロロフェニル基の導入を含む複数の段階を伴います。一般的な合成経路には、次のようなものがあります。
環化反応: 適切な前駆体の環化によるオキサゾロ[4,5-f]イソインドールコアの形成。
置換反応: 親電子求核置換反応によるクロロフェニル基とジクロロフェニル基の導入。
エポキシ化: 適切なアルケン前駆体のエポキシ化によるエポキシ基の形成。
工業的生産方法
この化合物の工業的生産には、収率とスケーラビリティを向上させるために合成経路を最適化することが含まれる場合があります。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、効率的な精製技術の開発などが含まれます。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 官能基をより高い酸化状態に変換します。
還元: 官能基をより低い酸化状態に還元します。
置換: 官能基を他の置換基と置換します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
求核剤: 置換反応のためのアミンやチオールなど。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンやカルボン酸を生じることがありますが、還元はアルコールやアミンを生じることがあります。
科学研究での応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、有機合成において貴重な中間体となっています。
生物学
生物学において、この化合物は、潜在的な生物活性について研究されています。これには、酵素、受容体、またはその他の生体分子との相互作用が含まれる場合があります。
医学
医学において、この化合物は、潜在的な治療特性について調査されています。これには、さまざまな疾患の治療のための薬物候補としての使用が含まれる場合があります。
産業
産業において、この化合物は、新素材の開発や化学反応における触媒として使用されています。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. This could include its use as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、特定の分子標的との相互作用を伴います。これには、酵素や受容体に結合して、その活性を調節することが含まれます。関連する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる場合があります。
類似の化合物との比較
類似の化合物
(3aS,4R,4aS,7aR,8R,8aS)-6-(4-クロロフェニル)-3-(2,4-ジクロロフェニル)-4a,7a,8,8a-テトラヒドロ-3aH-4,8-エポキシ[1,2]オキサゾロ[4,5-f]イソインドール-5,7(4H,6H)-ジオン: 置換基または立体化学がわずかに異なる類似の化合物。
(3aS,4R,4aS,7aR,8R,8aS)-6-(4-クロロフェニル)-3-(2,4-ジクロロフェニル)-4a,7a,8,8a-テトラヒドロ-3aH-4,8-エポキシ[1,2]オキサゾロ[4,5-f]イソインドール-5,7(4H,6H)-ジオン: 異なる官能基を持つ別の類似の化合物。
独自性
この化合物の独自性は、クロロフェニル基とジクロロフェニル基の配置、エポキシ基の存在、およびキラル中心など、特定の構造的特徴にあります。これらの特徴は、その独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
Similar Compounds
(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: A similar compound with slight variations in the substituents or stereochemistry.
This compound: Another similar compound with different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the arrangement of the chlorophenyl and dichlorophenyl groups, the presence of the epoxy group, and the chiral centers. These features contribute to its distinct chemical and biological properties.
特性
分子式 |
C21H13Cl3N2O4 |
|---|---|
分子量 |
463.7 g/mol |
IUPAC名 |
(1R,2S,6S,7R,8S,12R)-10-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3,13-dioxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C21H13Cl3N2O4/c22-8-1-4-10(5-2-8)26-20(27)13-14(21(26)28)18-19-15(17(13)29-18)16(25-30-19)11-6-3-9(23)7-12(11)24/h1-7,13-15,17-19H/t13-,14+,15-,17-,18+,19-/m0/s1 |
InChIキー |
NFOBLWKDNIPWFS-URXDRIIQSA-N |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)[C@H]3[C@@H](C2=O)[C@@H]4[C@@H]5[C@H]([C@H]3O4)C(=NO5)C6=C(C=C(C=C6)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)C4C5C(C3O4)C(=NO5)C6=C(C=C(C=C6)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)
![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)


![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)


![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

